2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-4-chlorophenol
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Overview
Description
2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-4-chlorophenol is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a benzodiazepine core, and a chlorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-4-chlorophenol typically involves multiple steps, starting with the preparation of the tert-butylphenyl precursor. This precursor can be synthesized through the acid-catalyzed alkylation of phenol with isobutene . The benzodiazepine core is then constructed through a series of condensation reactions involving appropriate amines and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-4-chlorophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepines and phenolic derivatives, such as:
- 4-tert-Butylphenol
- 2,4-Di-tert-butylphenol
- Tris(2,4-di-tert-butylphenyl) phosphite
Uniqueness
What sets 2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-4-chlorophenol apart is its unique combination of a benzodiazepine core with a chlorophenol moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23ClN2O |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-[2-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-4-yl]-4-chlorophenol |
InChI |
InChI=1S/C25H23ClN2O/c1-25(2,3)17-10-8-16(9-11-17)22-15-23(19-14-18(26)12-13-24(19)29)28-21-7-5-4-6-20(21)27-22/h4-14,29H,15H2,1-3H3 |
InChI Key |
YOKSSMWXILABMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
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